molecular formula C14H19N3O2S B3007408 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine CAS No. 343375-58-6

1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine

Cat. No.: B3007408
CAS No.: 343375-58-6
M. Wt: 293.39
InChI Key: KXMSZOQEHNSQFX-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is a synthetic organic compound with the molecular formula C14H19N3O2S It is characterized by the presence of a piperazine ring substituted with a benzyl group and a nitrovinyl group containing a methylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine typically involves the reaction of 1-benzylpiperazine with a suitable nitrovinyl precursor. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. Quality control measures such as HPLC and NMR spectroscopy are employed to verify the compound’s purity and structure .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is unique due to the presence of both the nitrovinyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-benzyl-4-[(Z)-1-methylsulfanyl-2-nitroethenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-20-14(12-17(18)19)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSZOQEHNSQFX-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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